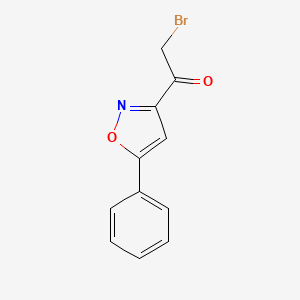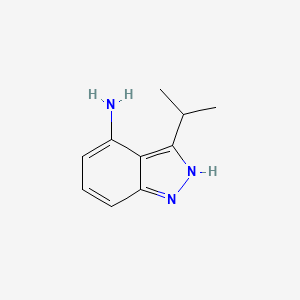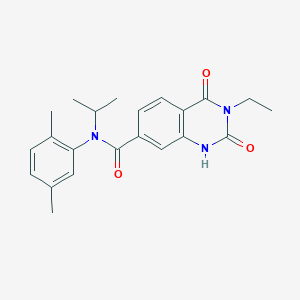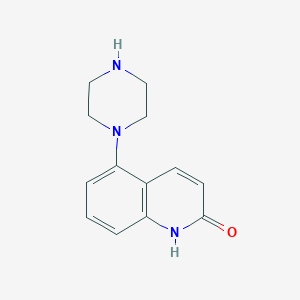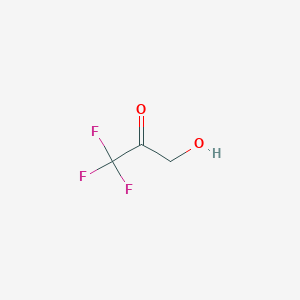
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol, also known as TFE or trifluoroethyl alcohol, is a colorless, water-miscible liquid with a smell reminiscent of ethanol. Its chemical formula is CF₃CH₂OH . Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Métodos De Preparación
Synthesis:: Trifluoroethanol is industrially produced by hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chlorides. Additionally, hydrogenolysis of compounds with the generic formula CF₃−CHOH−OR (where R is hydrogen or an alkyl group containing one to eight carbon atoms) can yield TFE, using a palladium-containing catalyst deposited on activated charcoal. Tertiary aliphatic amines like triethylamine are commonly employed as co-catalysts in this conversion .
Análisis De Reacciones Químicas
TFE serves as a specialized solvent in organic chemistry. It is particularly useful for oxidations of sulfur compounds using hydrogen peroxide. Notably, TFE competitively inhibits alcohol dehydrogenase. It also forms complexes with Lewis bases (such as THF or pyridine) through hydrogen bonding, yielding 1:1 adducts .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol finds applications in various scientific fields:
Chemistry: Used as a solvent in synthetic reactions.
Biology: Its unique properties make it valuable for studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The precise mechanism by which TFE exerts its effects depends on the specific context. its acidity and ability to form hydrogen bonds play crucial roles. Molecular targets and pathways involved vary based on the application .
Comparación Con Compuestos Similares
TFE stands out due to its trifluoromethyl group, which imparts unique properties. Similar compounds include hexafluoro-2-propanol and 1,1,1-trifluoroethane .
Propiedades
Fórmula molecular |
C10H9F3O |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
1-(4-ethenylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H9F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h2-6,9,14H,1H2 |
Clave InChI |
PQQVFITXQHCGGH-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


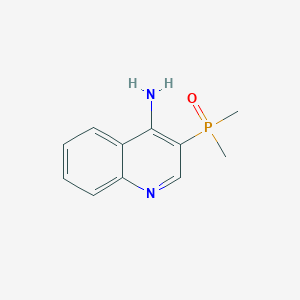
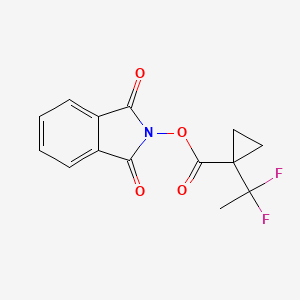

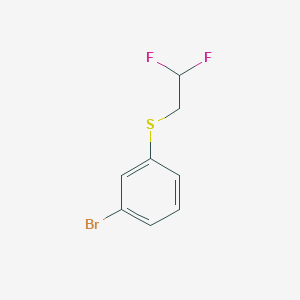

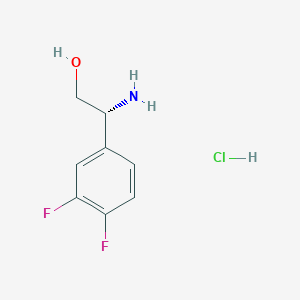
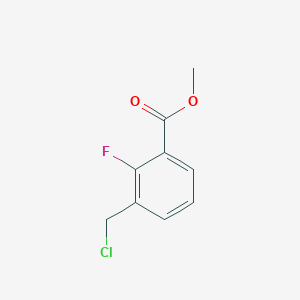
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
